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Compound of Interest

Compound Name: Methyl carbamate-d3

Cat. No.: B12421559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

experimental protocols, and analytical workflows relevant to Methyl carbamate-d3. This

deuterated isotopologue of methyl carbamate serves as a valuable tool in various research and

development applications, particularly as an internal standard for quantitative analysis.

Core Chemical and Physical Properties
Methyl carbamate-d3 is the deuterium-labeled form of Methyl carbamate.[1][2][3] The

incorporation of stable heavy isotopes is a common practice in drug development, often for use

as quantitative tracers.[1][3] However, it is important to consider that deuteration can potentially

influence the pharmacokinetic and metabolic properties of a drug.

The following table summarizes the key quantitative data for Methyl carbamate-d3 and its

non-deuterated parent compound, Methyl carbamate.
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Property Methyl carbamate-d3 Methyl carbamate

Molecular Formula C₂H₂D₃NO₂ C₂H₅NO₂

Molecular Weight 78.09 g/mol 75.07 g/mol

Exact Mass 78.05 Da 75.032028402 Da

CAS Number 124522-32-3 598-55-0

Appearance White to off-white solid powder White crystals

Melting Point Not specified 54 - 58 °C

Boiling Point Not specified 176 - 177 °C

Water Solubility 50 mg/mL ≥ 100 mg/mL

LogP -0.7 -0.66

SMILES NC(OC([2H])([2H])[2H])=O C(OC)(=O)N

InChI Key
GTCAXTIRRLKXRU-

FIBGUPNXSA-N

GTCAXTIRRLKXRU-

UHFFFAOYSA-N

Experimental Protocols
Detailed methodologies for the synthesis and analysis of Methyl carbamate-d3 are crucial for

its effective application in a research setting.

Synthesis Protocol: From Urea and Methanol-d4
A common method for synthesizing methyl carbamate involves the reaction of urea with

methanol. The deuterated analog can be synthesized by substituting methanol with its

deuterated counterpart, methanol-d4. The reaction is typically performed under heat and

pressure, often in the presence of a catalyst to improve yield and selectivity.

Objective: To synthesize Methyl carbamate-d3 from urea and methanol-d4.

Materials:

Urea (CH₄N₂O)
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Methanol-d4 (CD₄O)

Solid base catalyst (e.g., alkali or alkaline earth metal oxides)

High-pressure reactor equipped with a stirrer, heating mantle, temperature controller, and a

system for ammonia removal.

Methodology:

Reactor Charging: In the reaction vessel, combine urea and methanol-d4. The molar ratio of

methanol-d4 to urea can range from 1:1 to 100:1.

Catalyst Addition: Introduce the solid base catalyst. The molar ratio of catalyst to urea can

range from 0.001:1 to 10:1.

Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 120-

200°C. The reaction pressure is maintained between 0.1-3.0 MPa.

Ammonia Removal: During the reaction, ammonia gas is generated as a byproduct. To drive

the reaction to completion, the ammonia must be continuously removed. This can be

achieved by allowing the pressure to exceed the set reaction pressure, venting the excess

gas through a condenser to trap any vaporized methanol-d4, and then discharging the

ammonia.

Reaction Time: The reaction is typically allowed to proceed for a duration of 0.5 to 20 hours.

Purification: After the reaction is complete, the mixture is cooled, and the product, Methyl
carbamate-d3, is isolated and purified from the unreacted starting materials and catalyst,

typically through crystallization or distillation.

Analytical Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a primary technique for confirming the identity and isotopic purity of

Methyl carbamate-d3. A proton (¹H) NMR spectrum will show the absence of the methyl

singlet that is characteristic of the non-deuterated compound.
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Objective: To confirm the structure and deuteration of Methyl carbamate-d3.

Materials:

Methyl carbamate-d3 sample

Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

NMR tubes

NMR spectrometer (e.g., 400 MHz)

Methodology:

Sample Preparation: Dissolve a small amount (typically 5-10 mg) of the Methyl carbamate-
d3 sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR

tube.

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures

to ensure a homogeneous magnetic field.

Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters to set include the number of

scans, relaxation delay, and acquisition time. For a simple structural confirmation, 8 to 16

scans are usually sufficient.

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a

Fourier transform, phase correction, and baseline correction.

Spectral Analysis: Analyze the resulting spectrum. For pure Methyl carbamate-d3, the

characteristic singlet peak for the methyl protons (around 3.6 ppm) seen in standard methyl

carbamate will be absent. The broad singlet for the -NH₂ protons will be present (its chemical

shift is solvent-dependent). The presence of any residual signal in the methyl region can be

used to assess the isotopic purity of the sample.

Analytical Protocol: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
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Methyl carbamate-d3 is frequently used as an internal standard for the accurate quantification

of methyl carbamate or other similar analytes in complex matrices like food, water, or biological

samples.

Objective: To quantify an analyte using Methyl carbamate-d3 as an internal standard.

Materials:

Sample matrix (e.g., water, plasma)

Methyl carbamate-d3 (Internal Standard, IS) stock solution

Analyte stock solution for calibration standards

Acetonitrile (ACN) with 1% acetic acid

Extraction salts (e.g., magnesium sulfate, sodium acetate)

Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA sorbent)

HPLC or UHPLC system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Methodology:

Sample Preparation (QuEChERS Method Adaptation):

To a 50 mL centrifuge tube containing 10-15 g of the homogenized sample, add a known

amount of the Methyl carbamate-d3 internal standard solution.

For calibration and quality control, spike blank matrix samples with known concentrations

of the analyte.

Add 15 mL of acetonitrile with 1% acetic acid. Shake vigorously for 1 minute.

Add extraction salts to induce phase separation and shake for another minute.

Centrifuge the sample at ≥4,000 rpm for 5 minutes.
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Sample Cleanup (d-SPE):

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

Vortex the tube for 1 minute and centrifuge.

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler

vial.

LC-MS/MS Analysis:

Chromatography: Inject the sample onto a reversed-phase C18 column. Use a gradient

elution program with mobile phases such as water with formic acid (A) and acetonitrile or

methanol with formic acid (B) to achieve chromatographic separation.

Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization

(ESI+) mode. Analyze the compounds using Multiple Reaction Monitoring (MRM).

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte

and Methyl carbamate-d3. For Methyl carbamate-d3 (MW 78.09), the precursor ion

[M+H]⁺ would be m/z 79.1. Product ions would be determined through infusion and

fragmentation experiments. The non-deuterated methyl carbamate [M+H]⁺ is m/z 76.1.

Data Analysis:

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal

standard (Methyl carbamate-d3) peak area against the analyte concentration.

Quantify the analyte in the unknown samples by interpolating their peak area ratios from

the calibration curve.

Visualizations
The following diagram illustrates a typical experimental workflow for the quantitative analysis of

a target analyte using an isotopically labeled internal standard, such as Methyl carbamate-d3,

via LC-MS/MS.
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Workflow for quantitative analysis using a labeled internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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